Desbutyl lumefantrine

概要

説明

Desbutyl lumefantrine is a metabolite of lumefantrine, an antimalarial agent used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . This compound has shown potent antimalarial activity and is considered a significant contributor to the efficacy of artemether-lumefantrine combination therapy .

準備方法

Desbutyl lumefantrine is typically synthesized as a metabolite of lumefantrine. The preparation involves the metabolic conversion of lumefantrine in the human body. For quantification, a sensitive, specific, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used

化学反応の分析

Desbutyl lumefantrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its structure, affecting its antimalarial activity.

Substitution: Substitution reactions can occur, altering its chemical properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmacological Properties

DBL exhibits potent antimalarial activity, often surpassing that of its parent compound, lumefantrine. Studies have demonstrated that DBL has a higher in vitro potency against various strains of Plasmodium falciparum, including both chloroquine-sensitive and -resistant strains. The geometric mean 50% inhibitory concentrations (IC50) for DBL were found to be significantly lower than those for lumefantrine:

| Compound | Strain 3D7 (Chloroquine Sensitive) | Strain W2mef (Chloroquine Resistant) |

|---|---|---|

| Desbutyl Lumefantrine | 9.0 nM (95% CI: 5.7-14.4 nM) | 9.5 nM (95% CI: 7.5-11.9 nM) |

| Lumefantrine | 65.2 nM (95% CI: 42.3-100.8 nM) | 55.5 nM (95% CI: 40.6-75.7 nM) |

These findings indicate that DBL is approximately three times more potent than lumefantrine against both strains .

Synergistic Effects

Research has shown that DBL may exhibit synergistic effects when used in combination with other antimalarial agents, such as artemisinin derivatives. For instance, studies suggest that DBL enhances the efficacy of dihydroartemisinin, potentially improving treatment outcomes in patients receiving artemether-lumefantrine combinations . This synergy could lead to more effective treatment regimens and reduced rates of treatment failure.

Clinical Implications

Clinical studies have highlighted the importance of DBL in the treatment of malaria:

- Treatment Outcomes : A study involving children treated with artemether-lumefantrine indicated that lower plasma concentrations of DBL were associated with treatment failure compared to those who achieved adequate clinical and parasitological responses (ACPR). This suggests that monitoring DBL levels could be crucial for optimizing treatment .

- Pharmacokinetics : The pharmacokinetic profile of DBL shows that it can reach therapeutic concentrations in plasma after standard dosing regimens of lumefantrine. The mean plasma concentration of DBL was reported at 31.9 nM in treated patients, with a range indicating variability based on individual metabolism and response to treatment .

Potential as a Therapeutic Agent

Given its enhanced potency and synergistic properties, DBL presents a promising alternative or adjunct to lumefantrine in malaria treatment protocols:

- Alternative Treatment : The relationship between plasma concentrations of DBL and treatment outcomes supports the notion that it could serve as a standalone therapeutic agent or be included in new combination therapies aimed at improving efficacy against resistant malaria strains .

- Future Research Directions : Ongoing studies are needed to further elucidate the pharmacokinetics and dynamics of DBL, including its safety profile and optimal dosing strategies across different patient populations.

作用機序

The exact mechanism by which desbutyllumefantrine exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby inhibiting nucleic acid and protein synthesis . This mechanism is similar to that of lumefantrine, but desbutyllumefantrine has shown greater potency in some studies .

類似化合物との比較

Desbutyl lumefantrine is compared with other antimalarial compounds such as:

Lumefantrine: The parent compound, less potent than desbutyllumefantrine.

Artemether: Often used in combination with lumefantrine, exhibits synergy with desbutyllumefantrine.

Dihydroartemisinin: Another antimalarial compound that shows mild synergy with desbutyllumefantrine.

This compound’s uniqueness lies in its greater antimalarial potency and its ability to enhance the efficacy of combination therapies .

生物活性

Desbutyl lumefantrine (DBL) is a significant metabolite of lumefantrine, an antimalarial drug widely used in combination therapies for treating malaria, particularly in conjunction with artemisinin derivatives. Understanding the biological activity of DBL is crucial for optimizing treatment regimens and improving patient outcomes, especially in populations with varying pharmacokinetic profiles.

Antimalarial Potency

DBL exhibits potent antimalarial activity , significantly surpassing that of its parent compound, lumefantrine. Research has shown that the geometric mean 50% inhibitory concentrations (IC50s) for DBL against laboratory-adapted strains of Plasmodium falciparum, specifically 3D7 (chloroquine-sensitive) and W2mef (chloroquine-resistant), are 9.0 nM and 9.5 nM respectively. In contrast, lumefantrine's IC50 values for the same strains are considerably higher at 65.2 nM and 55.5 nM . This indicates that DBL is at least three times more potent than lumefantrine.

Synergistic Effects

DBL also demonstrates synergistic interactions with other antimalarial agents, notably dihydroartemisinin. An isobolographic analysis indicated mild synergy between DBL and dihydroartemisinin, which could enhance therapeutic efficacy when used in combination .

Pharmacokinetics

The pharmacokinetics of DBL reveal that it is primarily formed through the metabolism of lumefantrine by cytochrome P450 CYP3A4. Although systemic exposure to DBL is lower than that of lumefantrine, studies have shown that day 7 plasma concentrations of DBL correlate better with treatment outcomes than those of lumefantrine itself .

Table 1: Comparison of IC50 Values for this compound and Lumefantrine

| Compound | Strain Type | IC50 (nM) | 95% Confidence Interval |

|---|---|---|---|

| This compound | 3D7 (CQ Sensitive) | 9.0 | 5.7 to 14.4 |

| This compound | W2mef (CQ Resistant) | 9.5 | 7.5 to 11.9 |

| Lumefantrine | 3D7 (CQ Sensitive) | 65.2 | 42.3 to 100.8 |

| Lumefantrine | W2mef (CQ Resistant) | 55.5 | 40.6 to 75.7 |

Clinical Implications

Clinical studies indicate that lower plasma concentrations of DBL are associated with treatment failures in patients receiving artemether-lumefantrine therapy, particularly among children . The mean plasma concentration of DBL in successful treatments was found to be significantly higher compared to those who failed treatment . This suggests that monitoring DBL levels could be crucial for assessing treatment efficacy.

Case Studies

- Pregnant Women in Thailand : A study involving pregnant women treated with artemether-lumefantrine revealed low cure rates associated with inadequate plasma concentrations of both lumefantrine and DBL . The findings emphasized the need for tailored dosing strategies to improve outcomes in vulnerable populations.

- Children in Papua New Guinea : In a clinical trial involving children aged between six months and five years, researchers observed a correlation between higher plasma levels of DBL and adequate clinical responses . This highlights the potential role of DBL as a biomarker for treatment success.

特性

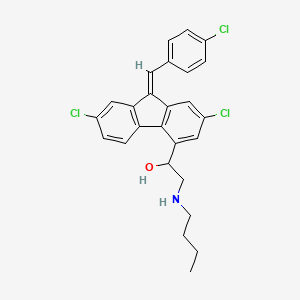

IUPAC Name |

2-(butylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBUTQNEBVPTES-NHDPSOOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433027 | |

| Record name | Desbutyl lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355841-11-1, 252990-19-5 | |

| Record name | Desbutyllumefantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355841-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desbutyllumefantrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355841111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desbutyl lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESBUTYL LUMEFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07L7O84HGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。